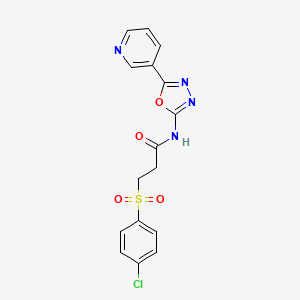

3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

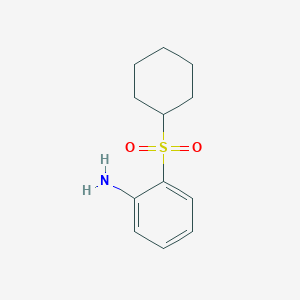

The compound “3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide” is a complex organic molecule that contains several functional groups, including a sulfonyl group, an oxadiazole ring, and a pyridine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.

Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, it’s likely that it could be synthesized through a series of steps involving sulfonylation, amide bond formation, and heterocycle formation. The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis

The presence of the sulfonyl group, oxadiazole ring, and pyridine ring in the compound suggests that it could have interesting electronic properties. The sulfonyl group is a strong electron-withdrawing group, which could influence the electronic properties of the rest of the molecule. The oxadiazole and pyridine rings are aromatic heterocycles, which could contribute to the compound’s stability and potentially its reactivity.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the sulfonyl group and the heterocyclic rings. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the heterocyclic rings could potentially participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the compound’s solubility could be influenced by the polar sulfonyl group and the aromatic heterocycles.科学的研究の応用

Alzheimer's Disease Treatment Candidates

Research into compounds structurally related to "3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide" has shown potential in developing new drug candidates for Alzheimer’s disease. A study by Rehman et al. (2018) synthesized N-substituted derivatives of a similar compound to evaluate as new drug candidates for Alzheimer’s. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme target for Alzheimer's disease treatment (Rehman et al., 2018).

Anticancer Activity

Compounds with the 1,3,4-oxadiazole core have been synthesized and evaluated for their anticancer activity. For instance, Redda and Gangapuram (2007) focused on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, exploring their anticancer activities. These studies highlight the compound's potential utility in developing novel anticancer agents, showcasing the broader applications of sulfonamide and oxadiazole derivatives in therapeutic development (Redda & Gangapuram, 2007).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral activities of similar sulfonamide derivatives have been a significant area of research. Muralikrishna et al. (2012) prepared a new class of sulfone-linked bis heterocycles and tested them for antimicrobial activity and cytotoxicity. These compounds showed considerable antibacterial and antifungal activities, suggesting their potential as pharmaceutical agents against microbial infections (Muralikrishna et al., 2012).

Enzyme Inhibition for Neurodegenerative Diseases

Further extending the application towards neurodegenerative diseases, Pflégr et al. (2022) designed 5-Aryl-1,3,4-oxadiazoles with potential inhibition of acetyl- and butyrylcholinesterase enzymes. These enzymes are targets for treating conditions like dementias and myasthenia gravis, illustrating the compound's role in developing treatments for neurodegenerative disorders (Pflégr et al., 2022).

Material Science Applications

Besides medicinal chemistry, compounds with similar structures have been explored in material science for their potential in creating new materials. For example, Wang and Wu (2003) synthesized thermally stable aromatic poly(imide amide benzimidazole) copolymers using a monomer related to "3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide." These copolymers exhibited amorphous characteristics and high thermal stability, indicating their usefulness in high-performance material applications (Wang & Wu, 2003).

Safety And Hazards

Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when working with it.

将来の方向性

Given the interesting structure of this compound, it could be a valuable subject for future research. Potential areas of study could include exploring its synthesis, investigating its reactivity, and studying its potential applications in fields such as medicinal chemistry or materials science.

Please note that these are general insights based on the structure of the compound, and the actual properties and behavior of the compound could vary. For more detailed and specific information, further research and experimental studies would be needed.

特性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O4S/c17-12-3-5-13(6-4-12)26(23,24)9-7-14(22)19-16-21-20-15(25-16)11-2-1-8-18-10-11/h1-6,8,10H,7,9H2,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASRYHGISOBWBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2379630.png)

![2-[(1-Methylcyclopropyl)methyl-(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379631.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2379632.png)

![4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2379634.png)

![4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2379635.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2379637.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2379651.png)